2,6-Difluoro-3-iodobenzaldehyde
Overview
Description
2,6-Difluoro-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H3F2IO . It has a molecular weight of 268 and is typically stored at temperatures between 2-8°C . This compound is used in scientific research due to its unique properties, including fluorescence and reactivity.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F2IO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 268 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Catalyst Development and Reaction Dynamics
2,6-Difluoro-3-iodobenzaldehyde has been utilized in the field of catalysis. It serves as a precursor for fluorous imine and thioether palladacycles, which exhibit high catalytic activity in Heck and Suzuki reactions. These palladacycles are noted for their ability to form palladium nanoparticles, believed to be the active catalysts in these reactions. The palladacycles demonstrate excellent solubility at higher temperatures and can be recycled, highlighting their potential for sustainable and efficient catalytic processes (Rocaboy & Gladysz, 2003).
Molecular Structure and Vibrational Studies
The compound is also of interest in structural and vibrational studies. The structure of 3-iodobenzaldehyde, a related compound, has been characterized using techniques such as FT-IR, Raman, and single-crystal X-ray diffraction. These studies, supported by density functional theory (DFT) calculations, provide insights into the compound's conformational isomers, geometric parameters, and vibrational frequencies. Such detailed analysis aids in understanding the molecular behavior and properties of halogenated benzaldehydes, including this compound (Kumar et al., 2015).
Synthetic Chemistry
In synthetic chemistry, 2,6-Difluorobenzaldehyde, a closely related compound, has been synthesized from dichlorobenzaldehyde. The process involves an optimized reaction with KF and tetramethylene sulfoxide, showcasing the compound's relevance in synthetic methodologies and its potential as an intermediate in various chemical syntheses (Wang Ya-lou, 2004).
Safety and Hazards
This compound is associated with certain hazards. It’s labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
2,6-difluoro-3-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGMYLZCBRCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303630 | |
Record name | 2,6-Difluoro-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-18-1 | |
Record name | 2,6-Difluoro-3-iodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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